7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
The compound “7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . It has been explored as an antitubercular agent . The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been studied, providing insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 7H-Pyrrolo[2,3-d]pyrimidine scaffold . This scaffold is significant in the design of small molecules against various diseases .Scientific Research Applications
Synthesis and Crystal Structures
Compounds closely related to 7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, such as the 7-(2-bromoethyl) derivatives of pyrrolo[2,3-d]pyrimidine, have been synthesized and their crystal structures analyzed. These studies provide insights into the positioning of side chains relative to the heterocyclic ring, which can influence the compounds' reactivity and potential applications in drug design and development (Asaftei et al., 2009).
Antimicrobial Activity
Various derivatives of the pyrrolo[2,3-d]pyrimidine framework have been synthesized and evaluated for their antimicrobial properties. For example, compounds incorporating the pyrrolo[2,3-d]pyrimidine scaffold have shown significant antibacterial and antifungal activities, highlighting their potential as templates for the development of new antimicrobial agents (Mittal et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit bruton’s tyrosine kinase (btk) in vitro . Btk is a Tec family kinase with a well-defined role in the B cell receptor (BCR) and Fcγ receptor (FcR) signaling pathways .
Mode of Action
It is suggested that similar compounds interact with their targets and result in the attenuation of proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .
Biochemical Pathways
Similar compounds have been reported to affect the b cell receptor (bcr) and fcγ receptor (fcr) signaling pathways .
Pharmacokinetics
It is suggested that similar compounds have improved pharmacokinetic properties for the treatment of rheumatoid arthritis .
Result of Action
Similar compounds have been reported to result in the attenuation of proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .
Biochemical Analysis
Biochemical Properties
7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been found to interact with various biomolecules. It has been reported to inhibit Bruton’s tyrosine kinase (Btk) in vitro . The presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
Cellular Effects
The compound has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values of 0.488–62.5 µM . It was also found to be non-cytotoxic to the Vero cell line .
Molecular Mechanism
It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
7-(4-bromophenyl)-N-butyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4/c1-2-3-13-24-21-20-19(16-7-5-4-6-8-16)14-27(22(20)26-15-25-21)18-11-9-17(23)10-12-18/h4-12,14-15H,2-3,13H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJDGWSCAPIYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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